molecular formula C11H14ClNO B180885 2-Chloro-n-isobutylbenzamide CAS No. 5397-17-1

2-Chloro-n-isobutylbenzamide

Cat. No.: B180885
CAS No.: 5397-17-1
M. Wt: 211.69 g/mol
InChI Key: CFDLINMQKPWZDV-UHFFFAOYSA-N
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Description

2-Chloro-n-isobutylbenzamide is an organic compound with the molecular formula C11H14ClNO It is a derivative of benzamide, where the benzene ring is substituted with a chlorine atom at the second position and an isobutyl group attached to the nitrogen atom of the amide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-n-isobutylbenzamide typically involves the reaction of 2-chlorobenzoyl chloride with isobutylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

2-chlorobenzoyl chloride+isobutylamineThis compound+HCl\text{2-chlorobenzoyl chloride} + \text{isobutylamine} \rightarrow \text{this compound} + \text{HCl} 2-chlorobenzoyl chloride+isobutylamine→this compound+HCl

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-n-isobutylbenzamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom on the benzene ring can be replaced by other nucleophiles, such as hydroxide ions, to form corresponding substituted benzamides.

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Oxidation: The isobutyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide in aqueous or alcoholic solution.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate in acidic or basic medium.

Major Products Formed:

    Nucleophilic Substitution: Substituted benzamides.

    Reduction: 2-Chloro-n-isobutylbenzylamine.

    Oxidation: 2-Chloro-n-isobutylbenzoic acid.

Scientific Research Applications

2-Chloro-n-isobutylbenzamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used to study the effects of benzamide derivatives on biological systems.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-n-isobutylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom and the isobutyl group contribute to its binding affinity and specificity. The compound may inhibit or activate certain biochemical pathways, leading to its observed effects in biological systems.

Comparison with Similar Compounds

    2-Chlorobenzamide: Lacks the isobutyl group, leading to different chemical and biological properties.

    N-isobutylbenzamide: Lacks the chlorine atom, affecting its reactivity and applications.

    2-Chloro-n-methylbenzamide: Similar structure but with a methyl group instead of an isobutyl group.

Uniqueness: 2-Chloro-n-isobutylbenzamide is unique due to the presence of both the chlorine atom and the isobutyl group, which confer distinct chemical reactivity and potential biological activity. This combination makes it a valuable compound for various research applications.

Properties

IUPAC Name

2-chloro-N-(2-methylpropyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO/c1-8(2)7-13-11(14)9-5-3-4-6-10(9)12/h3-6,8H,7H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFDLINMQKPWZDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C1=CC=CC=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70968784
Record name 2-Chloro-N-(2-methylpropyl)benzene-1-carboximidic acid
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Molecular Weight

211.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5397-17-1
Record name 2-Chloro-N-(2-methylpropyl)benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5397-17-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC4452
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Record name 2-Chloro-N-(2-methylpropyl)benzene-1-carboximidic acid
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Record name 2-CHLORO-N-ISOBUTYLBENZAMIDE
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